1-[2-[1-[2-(3,5-Dimethylpyrazol-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea
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Overview
Description
1-[2-[1-[2-(3,5-Dimethylpyrazol-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[1-[2-(3,5-Dimethylpyrazol-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of 3,5-dimethylpyrazole, which is then subjected to acetylation to form 3,5-dimethylpyrazol-1-yl acetate. This intermediate is further reacted with piperidine derivatives under controlled conditions to introduce the piperidin-4-yl group. The final step involves the coupling of the pyrazole and fluorophenyl groups to form the desired urea compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also crucial in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[2-[1-[2-(3,5-Dimethylpyrazol-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and fluorophenyl groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-[1-[2-(3,5-Dimethylpyrazol-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-[2-[1-[2-(3,5-Dimethylpyrazol-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Fluorophenylurea: Compounds containing the fluorophenyl group but lacking the pyrazole and piperidine rings.
Piperidinylpyrazole: Compounds with piperidine and pyrazole rings but different substituents
Uniqueness: 1-[2-[1-[2-(3,5-Dimethylpyrazol-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound in research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-[1-[2-(3,5-dimethylpyrazol-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O2/c1-15-12-16(2)29(27-15)14-21(31)28-10-7-19(8-11-28)30-20(6-9-24-30)26-22(32)25-18-5-3-4-17(23)13-18/h3-6,9,12-13,19H,7-8,10-11,14H2,1-2H3,(H2,25,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQANIMJZDYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)NC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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